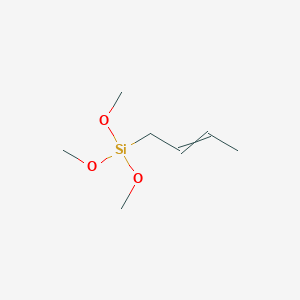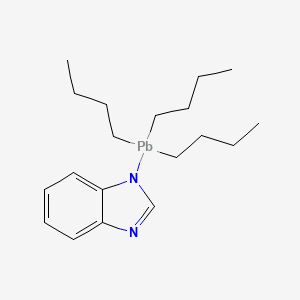
Erbium;ZINC
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Erbium;ZINC is a compound that combines the rare-earth element erbium with zinc. Erbium is a silvery-white metal that belongs to the lanthanide series of the periodic table. It is known for its optical fluorescent properties, which make it useful in various high-tech applications, including fiber-optic telecommunications and lasers . Zinc, on the other hand, is a transition metal that plays a crucial role in various biological processes and is widely used in industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: Erbium-doped zinc oxide (ZnO) nanoparticles can be synthesized using various methods, including the sol-gel method and wet chemical co-precipitation . In the sol-gel method, erbium ions are introduced into the ZnO matrix during the gel formation process, followed by supercritical drying conditions of isopropanol . The wet chemical co-precipitation method involves the simultaneous precipitation of zinc and erbium hydroxides, which are then calcined to form the doped ZnO nanoparticles .
Industrial Production Methods: Industrial production of erbium-doped zinc oxide typically involves large-scale sol-gel processes or chemical vapor deposition techniques. These methods allow for the precise control of dopant concentration and particle size, which are critical for the desired optical and catalytic properties of the final product .
Chemical Reactions Analysis
Types of Reactions: Erbium;ZINC undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. For example, erbium reacts with oxygen to form erbium(III) oxide (Er₂O₃), a pink compound that is commonly used in glass coloring and ceramic glazes . Zinc, being more reactive, can undergo oxidation to form zinc oxide (ZnO) and reduction reactions with various reducing agents .
Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxygen, hydrogen, and various acids and bases. For instance, erbium reacts with hydrochloric acid to form erbium chloride (ErCl₃), while zinc reacts with sulfuric acid to form zinc sulfate (ZnSO₄) .
Major Products: The major products formed from the reactions of this compound include erbium(III) oxide, zinc oxide, erbium chloride, and zinc sulfate. These products have various applications in different fields, including materials science, catalysis, and electronics .
Scientific Research Applications
Erbium;ZINC has a wide range of scientific research applications due to its unique optical and catalytic properties. In chemistry, it is used as a photocatalyst for the degradation of organic pollutants under UV light . In biology and medicine, erbium-doped materials are used in biomedical imaging and as contrast agents for magnetic resonance imaging (MRI) . In industry, erbium-doped zinc oxide is used in the production of high-performance optical fibers and lasers .
Mechanism of Action
The mechanism by which erbium;ZINC exerts its effects is primarily through its optical and catalytic properties. Erbium ions (Er³⁺) in the compound can absorb and emit photons, making them useful in optical amplification and laser applications . Zinc ions (Zn²⁺), on the other hand, play a crucial role in catalytic processes by facilitating electron transfer reactions . The combination of erbium and zinc in a single compound enhances its overall performance in various applications.
Comparison with Similar Compounds
Erbium;ZINC can be compared with other similar compounds, such as erbium-doped yttrium aluminum garnet (Er:YAG) and erbium-doped lithium niobate (Er:LiNbO₃). While Er:YAG is widely used in laser applications due to its high efficiency and thermal stability, Er:LiNbO₃ is used in nonlinear optics and electro-optic modulators .
List of Similar Compounds:- Erbium-doped yttrium aluminum garnet (Er:YAG)
- Erbium-doped lithium niobate (Er:LiNbO₃)
- Erbium-doped titanium dioxide (Er:TiO₂)
- Erbium-doped silica (Er:SiO₂)
Properties
CAS No. |
12159-63-6 |
|---|---|
Molecular Formula |
ErZn |
Molecular Weight |
232.6 g/mol |
IUPAC Name |
erbium;zinc |
InChI |
InChI=1S/Er.Zn |
InChI Key |
OSMPFYFHQRTXEA-UHFFFAOYSA-N |
Canonical SMILES |
[Zn].[Er] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[[4-(4,6-Diamino-2,2-dimethyl-1,3,5-triazin-1-yl)phenyl]methylcarbamoylamino]benzenesulfonyl fluoride;ethanesulfonic acid](/img/structure/B14711810.png)
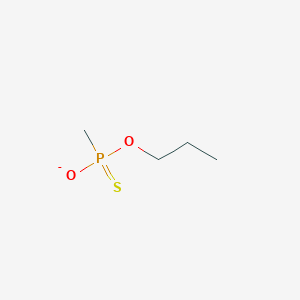

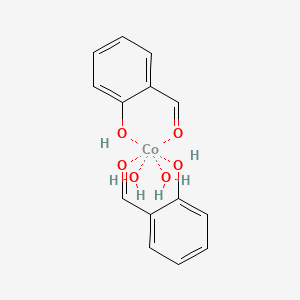
![3-Ethenyl-1,8,8-trimethyl-3-azabicyclo[3.2.1]octane-2,4-dione](/img/structure/B14711835.png)
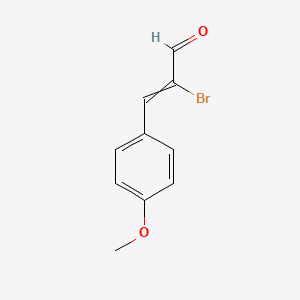
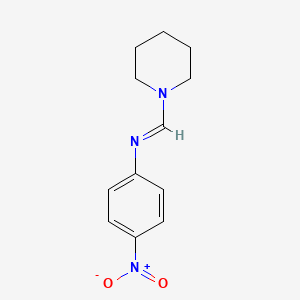

![2-Methyl-3-[2-methyl-5-(propan-2-yl)phenyl]propanal](/img/structure/B14711855.png)


![Methyltris[(prop-2-en-1-yl)oxy]silane](/img/structure/B14711870.png)
